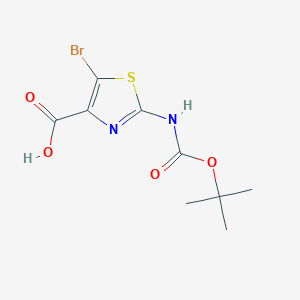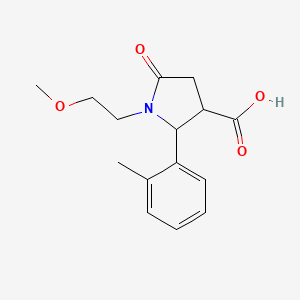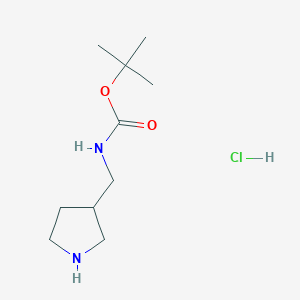![molecular formula C12H16N2O4 B1437945 4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 1042795-14-1](/img/structure/B1437945.png)
4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid
Overview
Description
“4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid” is a chemical compound with the CAS Number: 1042795-14-1 . It has a molecular weight of 252.27 g/mol . This compound has gained significant attention among researchers due to its various biological properties and potential implications in different fields of research and industry.
Synthesis Analysis
The synthesis of compounds similar to “4-[(Tert-butylcarbamoyl)amino]-2-hydroxybenzoic acid” often involves the use of tert-butyl carbamates (BOC-NR2, BOC amines, BOC amino, BOC amide) . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis
The IUPAC Name of the compound is 4-{[(tert-butylamino)carbonyl]amino}-2-hydroxybenzoic acid . The InChI Code is 1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol . The IUPAC Name is 4-{[(tert-butylamino)carbonyl]amino}-2-hydroxybenzoic acid . The InChI Code is 1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) .Scientific Research Applications
Versatile Intermediate for Bioproducts
4-Hydroxybenzoic acid, closely related to the compound , is used as a versatile platform for various value-added bioproducts. Its applications span across food, cosmetics, pharmacy, fungicides, and more. Synthetic biology and metabolic engineering techniques have enabled its biosynthesis to meet the increasing demand for high-value bioproducts (Wang et al., 2018).
Chemical Synthesis
The compound has been used in chemical synthesis, such as in the oxidative coupling of 2-amino- and 2-hydroxybenzoic acids with alkynes, yielding various derivatives that show solid-state fluorescence (Shimizu et al., 2009).
Biotechnological Production
It is involved in the biotechnological production of compounds like 3,5-di-tert-butyl-4-hydroxybenzoic acid. This synthesis involves bismuth-based C-H bond activation and CO2 insertion chemistry, highlighting its potential in eco-friendly chemical processes (Kindra & Evans, 2014).
Metabolic Studies
Metabolism studies have utilized similar compounds, such as 3,5-di-tert-butyl-4-hydroxytoluene, to understand metabolic pathways in organisms like rats and humans (Daniel et al., 1968).
Applications in Skin Care
In skincare, parabens, which are esters of 4-hydroxybenzoic acid, have been studied for their metabolism and hydrolysis in human and minipig skin, demonstrating its relevance in the cosmetics industry (Jewell et al., 2007).
Biosynthesis in Microorganisms
Escherichia coli has been engineered to synthesize hydroxybenzoyl amines, which are related to the compound . This demonstrates the potential of microbial engineering in producing bioactive hydroxybenzoyl amine conjugates (Kim et al., 2019).
Biosensor Development
The development of biosensors for detecting benzoic acid derivatives, including 4-hydroxybenzoic acid, has been explored. Such biosensors can enhance high-throughput screening for metabolic engineering (Castaño-Cerezo et al., 2020).
Hydroxylase Research
Studies on hydroxylases, like the 4-hydroxybenzoyl coenzyme A reductase, have been conducted. This research is significant for understanding the anaerobic degradation of 4-hydroxybenzoate, which is relevant to the compound of interest (Gibson et al., 1997).
Shikimate Pathway Engineering
Engineering of the shikimate pathway in microorganisms like Corynebacterium glutamicum for 4-hydroxybenzoate production has been explored. This highlights its potential in the biotechnological synthesis of valuable chemicals (Purwanto et al., 2018).
Safety and Hazards
The safety data sheet for a similar compound suggests that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
properties
IUPAC Name |
4-(tert-butylcarbamoylamino)-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)14-11(18)13-7-4-5-8(10(16)17)9(15)6-7/h4-6,15H,1-3H3,(H,16,17)(H2,13,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSXDIUBGUXXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



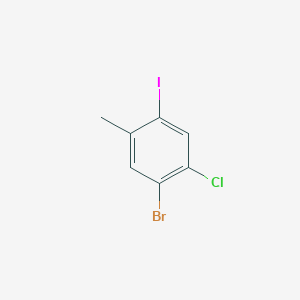

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-2-chlorobenzamide](/img/structure/B1437868.png)
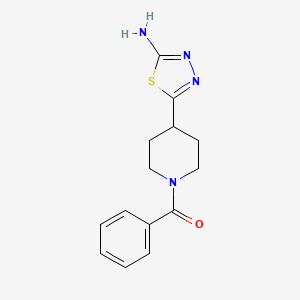
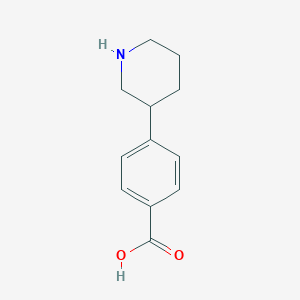



![3-Amino-1-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-propan-1-one dihydrochloride](/img/structure/B1437878.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine-4(3H)-thione](/img/structure/B1437880.png)
![3-[(3-Bromophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1437881.png)
